molecular formula C12H15NO4S B1608046 Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate CAS No. 65076-02-0

Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate

Cat. No.: B1608046
CAS No.: 65076-02-0
M. Wt: 269.32 g/mol
InChI Key: MVTXURCRYVWETP-UHFFFAOYSA-N
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Description

Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (CAS 65076-02-0) is a high-purity chemical building block with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . This compound, also known as Ethyl 2-ethoxycarbonyl-3-(3-thienylamino)prop-2-enoate, features a malonate ester core functionalized with a thiophen-3-ylamino methylidene group, making it a versatile intermediate for synthetic organic chemistry . Its structure, confirmed by curated mass spectral data, offers multiple reactive sites for cyclization and condensation reactions, which are valuable for constructing complex heterocyclic systems . Researchers value this compound for its role in exploring novel molecular architectures. Thiophene derivatives, in particular, are a significant class of compounds in medicinal chemistry and materials science, with documented scientific interest in their diverse biological activities, which include anti-HIV protease inhibition and antibreast cancer properties . As such, this reagent is primarily employed in the synthesis of potential pharmacologically active molecules and for the creation of specialized compounds in materials research . The compound must be stored according to the provided safety data sheets, and all handling should be conducted by qualified laboratory personnel. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

diethyl 2-[(thiophen-3-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-3-16-11(14)10(12(15)17-4-2)7-13-9-5-6-18-8-9/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTXURCRYVWETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CSC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384556
Record name Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65076-02-0
Record name Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (C12H15NO4S) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound features a thiophene ring, an amino group, and a propanedioate moiety.

Chemical Formula

  • Molecular Formula : C12H15NO4S
  • Molecular Weight : 271.32 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

The compound showed a higher efficacy against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses significant free radical scavenging activity. In vitro tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that the compound could reduce oxidative stress markers effectively.

Case Study: DPPH Assay Results

The antioxidant capacity was evaluated using different concentrations of the compound, and the results are presented in Table 2.

Concentration (µg/mL) % Inhibition
1030
5065
10085

These findings suggest that the compound's antioxidant properties may contribute to its therapeutic potential in oxidative stress-related diseases.

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. A notable study focused on its effects on human breast cancer cells (MCF-7).

Case Study: MCF-7 Cell Line

In vitro studies revealed the following results:

Concentration (µM) Cell Viability (%)
0100
1080
5050
10020

The IC50 value was determined to be approximately 40 µM, indicating moderate cytotoxicity against breast cancer cells.

The biological activities of this compound can be attributed to its ability to interact with various biological targets. Preliminary docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition Studies

Enzyme assays targeting dihydroorotate dehydrogenase (EC 1.3.5.2) have shown that this compound acts as a competitive inhibitor, which could explain its antimicrobial properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of diethyl aminomethylidenepropanedioates, where the amino group is substituted with diverse aromatic or heterocyclic groups. Key analogs include:

Compound Name Substituent on Amino Group Molecular Formula Key Structural Feature
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate Thiophen-3-yl C₁₃H₁₅NO₄S Thiophene ring (aromatic, sulfur-containing)
Diethyl {[(3-iodophenyl)amino]methylidene}propanedioate 3-Iodophenyl C₁₄H₁₅INO₄ Iodo-substituted phenyl (heavy atom effect)
Diethyl {[(2-chloropyridin-3-yl)amino]methylidene}propanedioate 2-Chloropyridin-3-yl C₁₂H₁₄ClN₂O₄ Chloropyridine (basic N, halogenated)
Diethyl {[(pyrrolidin-1-yl)amino]methylidene}propanedioate Pyrrolidin-1-yl C₁₂H₂₀N₂O₄ Aliphatic amine (flexible, non-aromatic)
Diethyl 2-(dimethylaminomethylidene)propanedioate Dimethylamino C₁₀H₁₇NO₄ Tertiary amine (electron-donating)
Diethyl ethoxymethylidenepropanedioate Ethoxy C₁₀H₁₆O₅ Ethoxymethylene (electron-withdrawing)

Key Observations :

  • Thiophene vs. Phenyl/Pyridine : The thiophene ring (C₄H₃S) introduces sulfur-based aromaticity, enhancing π-electron delocalization compared to phenyl or pyridine analogs. This may improve charge-transfer properties in materials science applications .
  • Aliphatic vs. Aromatic Amines: Pyrrolidinyl and dimethylamino analogs lack aromaticity, resulting in higher conformational flexibility and altered solubility profiles .

Yield and Reactivity :

  • Thiophene-based amines may exhibit slower reaction kinetics due to steric hindrance from the sulfur atom.
  • Ethoxymethylene derivatives (e.g., CAS 87-13-8) are more electrophilic, facilitating nucleophilic additions .

Physicochemical Properties

Property Thiophene Derivative Pyrrolidinyl Analog Dimethylamino Analog Ethoxymethylene
Hydrogen Bond Donors 1 1 0 0
Hydrogen Bond Acceptors 6 6 4 5
Topological Polar Surface Area (Ų) 67.9 67.9 55.1 61.3
Calculated LogP (XlogP) 2.4 2.4 1.2 1.8
Rotatable Bonds 8 8 6 7

Key Trends :

  • Polarity : Thiophene and pyrrolidinyl analogs share identical polar surface areas due to similar hydrogen-bonding motifs.
  • Lipophilicity : The thiophene derivative’s XlogP (2.4) suggests moderate lipophilicity, ideal for membrane permeability in drug design.
  • Conformational Flexibility: Ethoxymethylene and dimethylamino analogs have fewer rotatable bonds, favoring rigid molecular architectures .

Preparation Methods

Synthesis via Condensation of Diethyl Malonate Derivatives with Thiophen-3-yl Amines

The core strategy involves reacting diethyl malonate or its activated derivatives with thiophen-3-yl amines under controlled conditions to form the corresponding imine or Schiff base linkage.

  • Starting Materials:

    • Diethyl malonate or 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate)
    • Thiophen-3-yl amine or its salts
  • Reaction Conditions:

    • Solvents: Ethanol, methanol, acetonitrile, or mixtures thereof
    • Catalysts/Acids: Acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid
    • Temperature: Typically 10–80 °C, often optimized between 20–70 °C
    • Reaction time: Several hours to optimize yield and purity

This method is supported by analogous processes described for similar substituted malonate derivatives, where 2-halo-substituted diethyl malonate reacts with amines to form the desired products without hazardous oxidation steps.

Use of 2-Halo-Substituted Diethyl Malonate Intermediates

A patented process describes the use of 2-halo-substituted diethyl malonate as a key intermediate to enhance reactivity and selectivity. The halogen substituent at the 2-position activates the malonate for nucleophilic substitution by the amino group of thiophen-3-yl amine.

  • Halo substituents: Bromine, chlorine, or mixtures thereof (e.g., diethyl 2-bromomalonate, diethyl 2,2-dibromomalonate, diethyl 2-chloromalonate).

  • Advantages:

    • Avoids the need for oxidation to diethyl ketomalonate
    • Reduces side reactions and hazardous by-products
    • Enables milder reaction conditions and better yields
  • Typical Reaction Setup:

    • Solvent: Ethanol or other alcohols
    • Catalyst: Acetic acid or mineral acids
    • Temperature: 20–70 °C
    • Reaction time: Variable, optimized for maximum conversion

Preparation of Diethyl Malonate Precursor

Since diethyl malonate is a key precursor, its efficient preparation is critical. Industrial methods involve carbonylation esterification of chloracetic acid ethyl ester or methylene halides with carbon monoxide and ethanol under catalytic conditions.

  • Catalysts: Rhodium complexes such as [(CH2=CH2)2RhCl]2 or [Rh(CO)2Cl]2
  • Promoters: KI or NaI
  • Neutralizing Agents: Triethylamine, tripropylamine, or tributylamine
  • Solvents: Aromatic hydrocarbons (toluene, xylene), dimethylformamide (DMF)
  • Conditions: 70–145 °C, 0.5–4 MPa CO pressure, 10–72 hours
  • Yields: Conversion rates up to ~93%, selectivity ~72–88%, productivity ~60–80% depending on conditions

This precursor synthesis ensures high purity diethyl malonate for subsequent condensation steps.

Data Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Catalyst/Promoter Yield/Conversion (%) Notes
Diethyl Malonate Synthesis Chloracetic acid ethyl ester + CO + EtOH 70–145 Toluene, xylene, DMF Rhodium complex + KI/NaI Conversion up to 93 Industrial scale, high selectivity
Halogenation of Diethyl Malonate Diethyl malonate → 2-bromo/chloromalonate Variable Organic solvents Halogen source (Br2, Cl2) High Activates malonate for amination
Amination/Condensation 2-halo-diethyl malonate + thiophen-3-yl amine 10–80 (opt 20–70) Ethanol, methanol Acetic acid, HCl, H2SO4 High Forms target compound

Research Findings and Optimization Notes

  • The use of 2-halo-substituted diethyl malonate is critical to avoid hazardous oxidation steps and improve reaction specificity.

  • Acid catalysis (especially acetic acid) facilitates the condensation reaction by activating the carbonyl groups and stabilizing intermediates.

  • Solvent choice impacts yield and purity; ethanol is preferred for solubility and reaction control, but mixtures with toluene or xylene are also effective.

  • Reaction temperature and time must be optimized to balance conversion and minimize side reactions; typical ranges are 20–70 °C and several hours.

  • Industrial preparation of diethyl malonate precursor via carbonylation is well-established, providing a reliable supply of high-quality starting material.

Q & A

Q. What are the common synthetic routes and optimization strategies for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate?

The compound is typically synthesized via a condensation reaction between diethyl propanedioate derivatives and thiophen-3-ylamine. A standard protocol involves dissolving thiophen-3-ylamine and diethyl malonate in tetrahydrofuran (THF) with triethylamine (Et3_3N) as a base. The reaction proceeds at room temperature for 3 days, monitored by thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, and the product is purified via column chromatography using a petrol ether/ethyl acetate mixture (5:5 v/v) . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imine bond formation (δ ~8.5–9.0 ppm for the C=N proton) and ester groups (δ ~1.2–4.3 ppm for ethyl groups).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the molecular geometry and hydrogen-bonding network. Refinement using SHELXL (e.g., anisotropic displacement parameters) validates the structure .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1600 cm1^{-1} (C=N stretching) confirm functional groups .

Q. How does hydrogen bonding influence the molecular packing of this compound in the solid state?

Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs such as R22_2^2(8) rings formed between the NH group of the thiophen-3-ylamino moiety and carbonyl oxygen atoms. These interactions stabilize the crystal lattice and can guide co-crystal design for improved solubility or stability .

Advanced Research Questions

Q. How can computational methods validate experimental structural data for this compound?

  • Density Functional Theory (DFT) : Optimize the molecular geometry and compare bond lengths/angles with SC-XRD data. Discrepancies >0.05 Å may indicate crystal packing effects.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. This complements SC-XRD data and identifies dominant packing forces .
  • Electrostatic Potential Maps : Predict reactive sites (e.g., electron-deficient imine carbon) for functionalization studies.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

If NMR and SC-XRD data conflict (e.g., unexpected tautomerism):

Verify Sample Purity : Re-examine chromatography fractions via HPLC-MS.

Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may not appear in static SC-XRD structures.

Complementary Techniques : Use IR/Raman spectroscopy to cross-validate functional group assignments .

Q. What strategies improve crystallographic refinement for this compound?

  • Anisotropic Refinement : Apply SHELXL to model thermal motion of heavy atoms (e.g., sulfur in thiophene).
  • Disorder Modeling : Use PART instructions in SHELX for disordered ethyl groups.
  • Validation Tools : Check for outliers in the CIF file using PLATON/ADDSYM to detect missed symmetry .

Q. How can polymorphism in this compound be systematically investigated?

  • Crystallization Screening : Vary solvents (e.g., ethanol, acetonitrile), temperatures, and evaporation rates.
  • DSC/TGA : Identify thermal events (e.g., melting points, phase transitions) unique to each polymorph.
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD structures to detect new forms .

Q. What mechanistic insights exist for the reactivity of the imine group in this compound?

The imine (C=N) group participates in nucleophilic additions due to its electrophilic nature. For example:

  • Cycloadditions : React with diazo compounds to form pyrazole derivatives.
  • Hydrolysis : Acidic conditions cleave the C=N bond, yielding thiophen-3-ylamine and diethyl malonate. Kinetic studies (e.g., 1^1H NMR monitoring) reveal rate dependence on pH and solvent polarity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate

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